

An In-depth Technical Guide to the Physicochemical Properties of Cobalt Tricarbonyl Nitrosyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobalt tricarbonyl nitrosyl, $\text{Co}(\text{CO})_3\text{NO}$, is a volatile, dark red organometallic liquid with significant applications in catalysis and materials science, particularly as a precursor for cobalt metal deposition.^[1] Despite its utility, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of experimentally determined or computationally predicted quantitative thermochemical data, such as standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation. This guide summarizes the available physicochemical information for $\text{Co}(\text{CO})_3\text{NO}$ and details its synthesis and decomposition pathways. While core thermochemical values remain unquantified in the reviewed literature, this document provides a foundational understanding of the compound's stability and reactivity, crucial for its application in research and development.

Physicochemical Properties

While specific thermochemical data is not readily available, a collection of its fundamental physical and chemical properties has been compiled from various sources.

Property	Value	Source
Molecular Formula	C_3CoNO_4	[2]
Molecular Weight	172.97 g/mol	[2]
Appearance	Dark red liquid/oil	[1] [3]
Melting Point	-1.1 °C	[3]
Boiling Point	50 °C	[3]
Density	1.47 g/cm ³	[3]
Solubility	Soluble in nonpolar solvents	[3]
Sensitivity	Air sensitive	[1]

Synthesis of Cobalt Tricarbonyl Nitrosyl

The primary and most cited method for the synthesis of **Cobalt tricarbonyl nitrosyl** involves the reaction of dicobalt octacarbonyl with nitric oxide.[\[3\]](#) This reaction proceeds with the cleavage of the cobalt-cobalt bond in the starting material and the substitution of carbonyl ligands with nitrosyl ligands.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of $Co(CO)_3NO$ can be summarized as follows:

- **Reaction Setup:** A reaction vessel is charged with a solution of dicobalt octacarbonyl ($Co_2(CO)_8$) in a suitable inert solvent, such as a nonpolar organic solvent. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- **Introduction of Nitric Oxide:** A stream of nitric oxide (NO) gas is bubbled through the solution.
- **Reaction Conditions:** The reaction is typically carried out at or slightly above room temperature. The progress of the reaction can be monitored by observing the color change of the solution and by infrared spectroscopy to track the disappearance of the $Co_2(CO)_8$ carbonyl stretching frequencies and the appearance of the $Co(CO)_3NO$ vibrational bands.

- **Work-up and Isolation:** Upon completion of the reaction, the solvent is removed under reduced pressure. The product, **Cobalt tricarbonyl nitrosyl**, is a volatile liquid and can be purified by distillation or sublimation under vacuum.

The balanced chemical equation for this synthesis is:

Synthesis of Cobalt Tricarbonyl Nitrosyl

Dicobalt Octacarbonyl
 $\text{Co}_2(\text{CO})_8$

Nitric Oxide
NO

+ 2NO

Cobalt Tricarbonyl Nitrosyl
 $\text{Co}(\text{CO})_3\text{NO}$

Byproduct

Carbon Monoxide
CO

Electron-Induced Decomposition of $\text{Co}(\text{CO})_3\text{NO}$

Electron Beam

Irradiation

Surface Adsorbed Species

Adsorbed
 $\text{Co}(\text{CO})_3\text{NO}$

Ligand Loss

Partially Decomposed
Intermediate

Further Decomposition

Cobalt Deposit

Desorption

Desorption

Gas Phase Products

CO

NO

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cobalt tricarbonyl nitrosyl | Tricarbonylnitrosylcobalt | Co(CO)₃NO – Ereztech [ereztech.com]
- 2. Cobalt tricarbonyl nitrosyl | C₃CoNO₄- | CID 13539873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cobalt tricarbonyl nitrosyl - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Cobalt Tricarbonyl Nitrosyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13735155#thermochemical-data-for-cobalt-tricarbonyl-nitrosyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com